molecular formula C21H18N2O3S2 B2942176 N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 1797761-76-2

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No. B2942176
CAS RN: 1797761-76-2
M. Wt: 410.51
InChI Key: JGKYTQGIOFRYCF-UHFFFAOYSA-N
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Description

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide, also known as BTMPO, is a novel compound that has gained much attention in scientific research due to its potential therapeutic applications. BTMPO is a synthetic compound that belongs to the class of oxalamides and has shown promising results in various studies.

Advantages and Limitations for Lab Experiments

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also shown high stability in various conditions. However, the limitations of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide include its low solubility in water, which can make it difficult to use in certain experiments. It also has a high melting point, which can make it challenging to handle.

Future Directions

There are several future directions for N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide research. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its yield and purity. N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide can also be used as a lead compound to develop more potent and selective inhibitors of protein kinases and histone deacetylases. Finally, the potential of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide as a diagnostic tool for cancer and neurodegenerative diseases can be explored.
Conclusion:
In conclusion, N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a novel compound that has shown promising results in various scientific research applications. Its potential as a therapeutic agent for cancer and neurodegenerative diseases has been extensively studied. N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide exerts its therapeutic effects by inhibiting the activity of protein kinases and histone deacetylases. It has several advantages for lab experiments but also has limitations. The future directions for N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide research include investigating its potential for other diseases, optimizing its synthesis method, developing more potent and selective inhibitors, and exploring its potential as a diagnostic tool.

Synthesis Methods

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is synthesized by reacting 5-benzoyl-2-thiophenemethylamine with 3-(methylthio)benzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with oxalyl chloride and triethylamine to obtain N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide. This synthesis method has been optimized to yield high purity and yield of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide.

Scientific Research Applications

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-27-16-9-5-8-15(12-16)23-21(26)20(25)22-13-17-10-11-18(28-17)19(24)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKYTQGIOFRYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

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